1H-Imidazole, 1-(1-naphthalenylmethyl)-
Overview
Description
Imidazole is a heterocyclic compound . It’s a type of organic compound that contains an imidazole ring, which consists of two nitrogen atoms and three carbon atoms . The molecular formula of imidazole is C3H4N2 .
Synthesis Analysis
The synthesis of imidazole derivatives can be complex and varies depending on the specific compound being synthesized .Molecular Structure Analysis
The molecular structure of imidazole consists of a five-membered ring, which includes two nitrogen atoms and three carbon atoms . The molecular weight of imidazole is 68.0773 .Physical and Chemical Properties Analysis
Imidazole has a molecular weight of 68.0773 . The specific physical and chemical properties would depend on the exact derivative of imidazole .Scientific Research Applications
Synthesis and Pharmacokinetics
- One-Pot Synthesis : The compound has been used in a one-pot synthesis process for creating nonacidic anti-inflammatory and analgesic agents. This synthesis approach is valuable in pharmacokinetics and metabolism studies (Odasso & Toja, 1983).
Material Science and Sensing Applications
- White-Light Emission and Sensing : A derivative of 1H-Imidazole shows potential in material science for its solid-state bright white-light emission and mechanochromic behavior. It can act as a ratiometric luminescence sensor for aluminum and pyrophosphate in solutions (Sinha, Chowdhury, Ghorai, & Ghosh, 2019).
Anticonvulsant Properties
- Anticonvulsant Activity : 1-(Naphthylalkyl)-1H-imidazole derivatives have been found to exhibit potent anticonvulsant activity. Their structure-activity relationships indicate a high therapeutic index between anticonvulsant and depressant activity (Walker, Wallach, & Hirschfeld, 1981).
Organic Light-Emitting Diodes (OLEDs)
- OLED Performance : Research into 1H-Imidazole derivatives for OLEDs has shown that they offer significant performance improvements in single-layer devices, exhibiting high external quantum efficiency and low turn-on voltage, especially in deep-blue light-emitting applications (Liu et al., 2015).
Crystallography and Chemistry
- Crystal Structures : The crystal structures of substituted 1H-imidazole-4,5-dicarbonitrile compounds, used as catalysts, have been reported. These studies contribute to understanding the molecular configurations essential for catalytic reactions (Bats, Schell, & Engels, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-2-7-14-12(4-1)5-3-6-13(14)10-16-9-8-15-11-16/h1-9,11H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPXKUSIQTTZCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C=CN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343213 | |
Record name | 1H-Imidazole, 1-(1-naphthalenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47203786 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
72459-37-1 | |
Record name | 1H-Imidazole, 1-(1-naphthalenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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